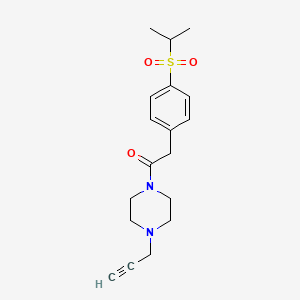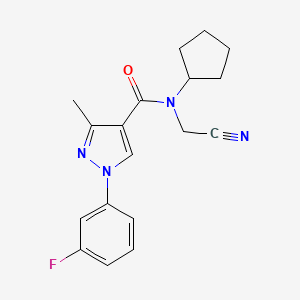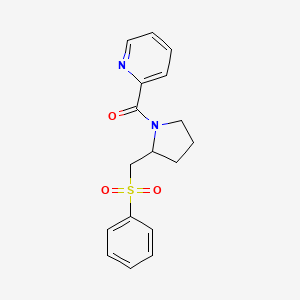
2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile” is a chemical with the molecular formula C17H12ClN3O2 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring, which is a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom . The ring is substituted with various functional groups, including a 2-chlorophenyl group, a 4-methoxyphenyl group, and a nitrile group .Physical And Chemical Properties Analysis
The average mass of this compound is 325.749 Da and the monoisotopic mass is 325.061798 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Corrosion Inhibition : A related derivative, pyranopyrazole, has been investigated as a corrosion inhibitor for mild steel in acidic environments. The studies showed significant inhibition efficiency, suggesting potential applications in corrosion protection (Yadav et al., 2016).
Anticancer Properties : Another derivative, 5-Amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-thiadiazolo[3,2-α]pyrimidine-6-carbonitrile, showed promising in vitro anticancer activities against various human tumor cell lines. This highlights its potential as a therapeutic agent in cancer treatment (Tiwari et al., 2016).
Optical and Structural Properties : The structural and optical properties of closely related compounds, like 4H-pyrano[3,2-c]quinoline derivatives, were examined, indicating applications in materials science, especially in the development of new materials with specific optical characteristics (Zeyada et al., 2016).
Anti-inflammatory Activities : Compounds structurally similar to 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile have been synthesized and evaluated for anti-inflammatory activities. This suggests potential applications in developing new anti-inflammatory drugs (Fahmy et al., 2012).
Dielectric Properties : The dielectric properties of derivatives like 4H-pyrano[3,2-c]quinoline suggest applications in electronics, particularly in the development of materials with specific electrical properties (Zeyada et al., 2016).
Synthesis of Novel Bicyclic Compounds : New bicyclic compounds including oxazolidines have been synthesized, indicating the compound's utility in the synthesis of complex organic structures, potentially useful in pharmaceuticals and materials science (Abbas et al., 2018).
Antimicrobial Activities : Some derivatives have been explored for antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBBQCAWCVEWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2382251.png)
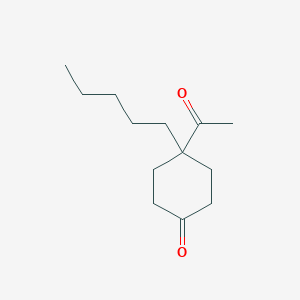
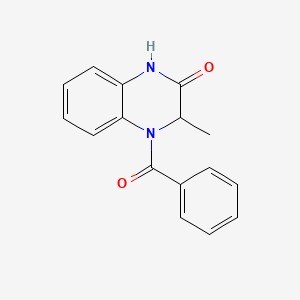
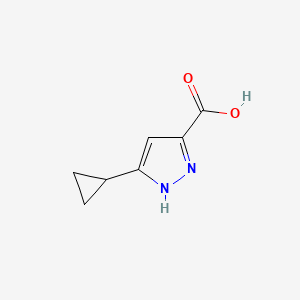

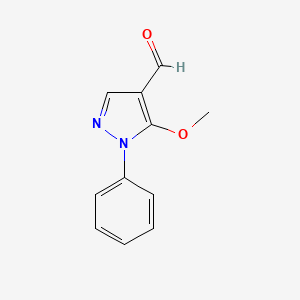

![1-Fluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2382263.png)


